Sorbitan, tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, tetradecanoate, also known as sorbitan monomyristate, is a nonionic surfactant derived from the esterification of sorbitan with tetradecanoic acid (myristic acid). It is commonly used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is part of the larger family of sorbitan esters, which are widely utilized in food, pharmaceuticals, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with tetradecanoic acid. The reaction typically involves heating sorbitan and tetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding sorbitan and tetradecanoic acid. Transesterification involves the exchange of the ester group with another alcohol or acid, forming new esters .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a catalyst, such as sodium methoxide or potassium hydroxide, under reflux conditions.
Major Products Formed:
Hydrolysis: Sorbitan and tetradecanoic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Sorbitan, tetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Commonly used in cosmetics and personal care products as an emulsifying agent to stabilize creams and lotions
Mechanism of Action
The primary mechanism of action of sorbitan, tetradecanoate is its ability to reduce surface and interfacial tension between different phases, such as oil and water. This property is due to its amphiphilic nature, with a hydrophilic sorbitan head and a hydrophobic tetradecanoate tail. By aligning at the interface, it stabilizes emulsions and dispersions, preventing phase separation .
Comparison with Similar Compounds
Sorbitan monostearate: An ester of sorbitan and stearic acid, used similarly as an emulsifier and stabilizer.
Sorbitan monolaurate: An ester of sorbitan and lauric acid, also used in food, pharmaceuticals, and cosmetics.
Sorbitan monooleate: An ester of sorbitan and oleic acid, known for its excellent emulsifying properties
Uniqueness: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoic acid), which imparts distinct physical and chemical properties. It offers a balance between hydrophilicity and lipophilicity, making it suitable for a wide range of applications compared to other sorbitan esters .
Properties
CAS No. |
56645-05-7 |
---|---|
Molecular Formula |
C20H38O6 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |
InChI Key |
KHCJXZZSXZAYPX-RDNNMJBUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.